ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound is a heterocyclic molecule featuring a fused thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety, a 4-fluorobenzamido group, and an ethyl ester.
This suggests that similar conditions may apply for constructing the thienopyridine scaffold.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c1-2-31-24(30)28-12-11-16-19(13-28)33-23(27-21(29)14-7-9-15(25)10-8-14)20(16)22-26-17-5-3-4-6-18(17)32-22/h3-10H,2,11-13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRARSVURVNMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety and a 4-fluorobenzamido group. This unique structure suggests potential interactions with various biological targets.
Pharmacological Activities
-
Antioxidant Activity :
- Studies have shown that derivatives of benzo[d]thiazole exhibit significant antioxidative properties. For instance, KHG21834, a related compound, demonstrated protective effects against amyloid beta-induced oxidative stress in neuronal cells by enhancing antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels .
- Anti-inflammatory Effects :
-
Inhibition of Aldose Reductase :
- Compounds similar to this compound have shown potent inhibitory activity against aldose reductase (ALR), an enzyme involved in diabetic complications. Several derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as therapeutic agents for diabetes-related complications .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Oxidative Stress Regulation : The compound may modulate signaling pathways involving NF-κB and GSK-3β, which are critical in oxidative stress responses and inflammation .
- Enzyme Inhibition : The binding affinity of the compound to aldose reductase suggests that it could effectively reduce sorbitol accumulation in diabetic tissues, thereby mitigating osmotic and oxidative stress .
Case Studies
- Neuroprotective Effects :
- Diabetes Research :
Data Tables
| Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Aldose Reductase Inhibition | Ethyl derivative | 0.02 ± 0.01 | ALR1 |
| Ethyl derivative | 0.07 ± 0.01 | ALR2 | |
| Antioxidant Activity | KHG21834 | N/A | Neuronal Cells |
| Anti-inflammatory | KHG21834 | N/A | Microglial Activation |
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- Molecular Weight : 367.42 g/mol
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Substituents | Benzo[d]thiazole, 4-fluorobenzamide |
| Functional Groups | Ester group, amide group |
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that the thieno[2,3-c]pyridine scaffold can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the benzo[d]thiazole moiety enhances the compound's ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound reveal its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Pharmacology
- Drug Development : The unique chemical structure allows for modifications that can enhance bioavailability and reduce toxicity. Researchers are exploring derivatives of this compound to optimize pharmacokinetic properties.
- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for developing effective therapies. Research focuses on its binding affinity to specific receptors involved in cancer progression and inflammation.
Materials Science
- Polymer Chemistry : The compound's reactivity allows it to be used as a building block in synthesizing novel polymers with specific properties. These polymers can have applications in drug delivery systems or as biomaterials.
- Nanotechnology : this compound has been investigated for use in creating nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry reported on a series of thieno[2,3-c]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
Case Study 2: Antimicrobial Testing
In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against both pathogens, suggesting strong antimicrobial potential.
Comparison with Similar Compounds
Key Structural Features :
- Benzo[d]thiazole : Enhances π-π stacking and hydrogen-bonding interactions with biological targets.
- 4-Fluorobenzamido: Improves metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Ethyl ester : Increases solubility in organic solvents, aiding in purification and formulation.
Comparison with Similar Compounds
The compound is compared to structurally related heterocycles from the literature, focusing on core scaffolds, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Findings:
Core Scaffold Differences: The target compound’s thieno[2,3-c]pyridine core differs from the thiazolo[4,5-d]pyrimidine in 19 and 20.
Functional Group Impact: The 4-fluorobenzamido group in the target compound likely improves metabolic stability over the non-fluorinated coumarin in 19 and 20, which may undergo rapid oxidative degradation. The ethyl ester enhances solubility in organic media, whereas thioxo groups in 19 and 20 could facilitate metal coordination or redox activity .
Biological Activity :
- Compounds 19 and 20 show anticancer and enzyme-inhibitory activities attributed to their coumarin and thioxo groups. The target compound’s benzo[d]thiazole and fluorinated aryl groups suggest kinase or protease inhibition, though experimental validation is needed.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
- Multi-step synthesis : Begin with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Use amide coupling reactions under nitrogen to minimize oxidation. For example, reflux in anhydrous dichloromethane with a coupling agent like EDCI/HOBt for 12–24 hours .
- Reaction optimization : Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) and temperature (60–80°C for cyclization steps). Monitor progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions. For example, the 4-fluorobenzamido group’s aromatic protons should appear as a doublet (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H] at m/z 497.12 for CHFNOS) .
- X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with analogous thieno[2,3-c]pyridine derivatives .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. IC values <1 μM suggest therapeutic potential .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Note discrepancies in activity across cell types to guide SAR studies .
Advanced Research Questions
Q. How can pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
Methodological Answer:
- In vivo PK studies : Administer orally (10 mg/kg) to rodent models. Collect plasma samples at intervals (0.5–24 hrs) and quantify via LC-MS/MS. Calculate AUC, C, and half-life. Poor bioavailability (<20%) may necessitate prodrug strategies .
- Toxicity screening : Conduct acute toxicity tests (OECD 423) at escalating doses (50–500 mg/kg). Histopathological analysis of liver/kidney tissues post-necropsy identifies organ-specific toxicity .
Q. What computational strategies are effective for identifying biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for EGFR). Prioritize targets with binding energies <−8 kcal/mol .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. High root-mean-square deviation (RMSD >0.3 nm) suggests weak target engagement .
Q. How should contradictory bioactivity data between assays be resolved?
Methodological Answer:
- Assay validation : Replicate experiments with standardized protocols (e.g., same cell passage number, reagent batches). For example, inconsistent IC values in kinase assays may arise from variable ATP concentrations .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan) to identify unintended interactions. Cross-validate with CRISPR-Cas9 knockout models .
Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Substituent variation : Replace the 4-fluorobenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare logP (via shake-flask method) and solubility .
- Bioisosteric replacement : Substitute the benzo[d]thiazole ring with 1,3,4-thiadiazole. Assess changes in potency and metabolic stability using hepatic microsomal assays .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
